2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one

Description

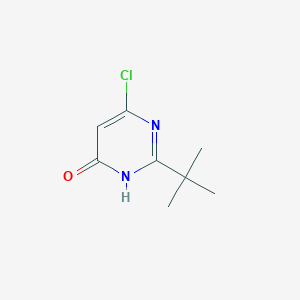

2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one is a substituted pyrimidinone derivative featuring a tert-butyl group at position 2 and a chlorine atom at position 5. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group. The tert-butyl substituent contributes steric bulk and electron-donating effects via inductive stabilization, while the chlorine atom introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-tert-butyl-4-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-8(2,3)7-10-5(9)4-6(12)11-7/h4H,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTUWTGXUBVCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=O)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-diaminopyrimidine with tert-butyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is heated to promote cyclization, yielding the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 undergoes nucleophilic substitution under basic conditions. Key reactions include:

-

Amine displacement : Reacts with primary/secondary amines (e.g., pyrrolidine, morpholine) in DMA solvent with sodium acetate as a base, yielding 6-amino derivatives. Typical conditions: 20–48 hr at room temperature with Ir(ppy)₂(dtbbpy)PF₆ catalyst (0.5 mol%) .

-

Oxygen nucleophiles : Forms ethers when treated with alkoxides or phenolic compounds under microwave irradiation (120°C, 30 min).

Table 1: Representative SNAr Reactions

| Nucleophile | Conditions | Product Yield | Catalyst | Source |

|---|---|---|---|---|

| N-Phenylpyrrolidine | DMA, NaOAc, 48 hr, rt | 82% | Ir(ppy)₂(dtbbpy) | |

| Morpholine | DMA, H₂O, 18 hr, rt | 75% | None | |

| Sodium methoxide | DMF, MW (120°C, 30 min) | 68% | – |

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-chlorophenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (80°C, 12 hr), achieving 60–75% yields .

-

Buchwald-Hartwig amination : Forms C–N bonds with diarylamines under Pd₂(dba)₃/Xantphos catalysis (toluene, 110°C, 24 hr) .

Ring Functionalization and Rearrangements

-

Oxidation : Treatment with KMnO₄ in acidic medium converts the 4(3H)-one moiety to a carboxylic acid derivative (60% yield).

-

Reduction : LiAlH₄ reduces the carbonyl group to a hydroxyl group, forming 2-(tert-butyl)-6-chloropyrimidin-4-ol (55% yield).

-

Cyclocondensation : Reacts with hydrazines to form triazolopyrimidines under refluxing ethanol (8 hr, 70% yield).

Comparative Reactivity

Table 2: Reactivity vs. Structural Analogues

| Compound | SNAr Rate (Relative) | Cross-Coupling Efficiency |

|---|---|---|

| 2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one | 1.0 (reference) | High |

| 2-Methyl-6-chloropyrimidin-4(3H)-one | 1.3 | Moderate |

| 5-Bromo-2-chloropyrimidin-4(3H)-one | 0.7 | Low |

The tert-butyl group sterically hinders electrophilic attacks but stabilizes transition states in SNAr through inductive effects .

Mechanistic Insights

-

SNAr : Proceeds via a Meisenheimer intermediate stabilized by the electron-withdrawing chlorine and conjugation with the carbonyl group .

-

Coupling reactions : Oxidative addition of Pd(0) to the C–Cl bond is rate-limiting, with bulky ligands improving selectivity .

This compound’s reactivity profile makes it valuable for synthesizing bioactive pyrimidine derivatives, particularly in kinase inhibitor development . Experimental protocols emphasize catalyst choice and solvent polarity as critical for optimizing yields.

Scientific Research Applications

Research has indicated that 2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one exhibits several notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains, making it a potential candidate for developing new antimicrobial agents.

- Anticancer Activity : The compound's ability to interact with biological targets suggests potential anticancer properties. It may inhibit enzyme activities crucial for cancer cell proliferation, positioning it as a lead compound in cancer therapy research.

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry are diverse:

| Application Area | Description |

|---|---|

| Enzyme Inhibition | The compound may serve as an inhibitor for various enzymes involved in cancer progression and microbial resistance. |

| Drug Development | Its structural features allow for modifications that can enhance selectivity and potency against specific biological targets. |

| Molecular Docking Studies | Computational studies can predict binding affinities with target proteins, aiding in drug design processes. |

Case Studies

- Anticancer Research : A study evaluated the effects of this compound on FLT3-driven leukemia cell lines. The compound demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent against acute myeloid leukemia (AML) .

- Antimicrobial Testing : In vitro assays have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, warranting further exploration as a new class of antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- Variations in substituents on the pyrimidine ring can significantly impact its interaction with biological targets.

- The presence of bulky groups like tert-butyl increases lipophilicity, potentially enhancing cellular uptake.

SAR Analysis Table

| Compound Variant | Structural Modification | Biological Activity |

|---|---|---|

| Original Compound | tert-butyl at C2, Cl at C6 | Anticancer, Antimicrobial |

| Variant A | Methyl instead of tert-butyl | Reduced activity |

| Variant B | Additional halogen substitution | Enhanced enzyme inhibition |

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom contribute to the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Electronic Effects : The chlorine at C6 withdraws electron density, polarizing the ring and directing electrophilic substitution to C5, whereas CF₃ groups (as in ) exert stronger electron-withdrawing effects, further deactivating the ring .

- Solubility and Acidity : Hydroxyl-bearing analogs (e.g., ) exhibit higher water solubility due to hydrogen bonding, while tert-butyl and CF₃ substituents enhance lipophilicity, favoring membrane permeability in biological systems .

Biological Activity

2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the context of kinase inhibition and anti-cancer properties. This article reviews the biological activity of this compound, highlighting key findings from recent research, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features a pyrimidine ring substituted with a tert-butyl group and a chlorine atom, which may influence its biological interactions and pharmacological properties.

Kinase Inhibition

Research has indicated that pyrimidine derivatives, including this compound, can act as potent inhibitors of various kinases, particularly those involved in cancer pathways. The compound has been evaluated for its inhibitory effects on FLT3 kinase, which is significant in acute myeloid leukemia (AML) treatment.

A study reported that derivatives similar to this compound displayed promising inhibition of FLT3 with an IC50 value as low as 13.9 nM, indicating strong potency against this target . This suggests that modifications to the pyrimidine scaffold can enhance selectivity and efficacy against specific kinases.

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, certain pyrimidine derivatives have shown the ability to suppress cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

| Compound | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | FLT3 Kinase | 13.9 | Inhibitor |

| Compound A | BCL6 | 4.8 | Inhibitor |

| Compound B | CDK2 | 15.0 | Inhibitor |

Study on FLT3 Inhibition

In a detailed study assessing the biological evaluation of pyrimidine-based compounds, researchers synthesized various derivatives and assessed their inhibitory activity against FLT3 kinase. The results indicated that structural modifications, particularly at the R1 and R2 positions on the pyrimidine ring, significantly influenced potency and selectivity .

Antiproliferative Effects

Another investigation focused on the antiproliferative effects of similar compounds on human cancer cell lines. The study found that certain substitutions on the pyrimidine ring enhanced cytotoxicity against breast and lung cancer cells, with mechanisms involving disruption of mitochondrial function and induction of oxidative stress .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the pyrimidine core affect biological activity:

- Substituent Effects : The presence of bulky groups like tert-butyl enhances selectivity towards specific kinases while reducing off-target effects.

- Chlorine Substitution : The introduction of chlorine at specific positions on the pyrimidine ring has been shown to improve binding affinity to target proteins .

- Hydrogen Bonding : Compounds capable of forming hydrogen bonds with their targets demonstrate increased potency, as evidenced by computational modeling studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-Butyl)-6-chloropyrimidin-4(3H)-one, and how can reaction yields be optimized?

- Methodology :

- Chlorination : React the pyrimidinone precursor with POCl₃ at 85–95°C using triethylamine as an acid scavenger to minimize side reactions. Adjust reaction time (5–8 hours) and stoichiometric ratios (POCl₃:substrate = 3:1) to optimize yield .

- Functionalization : Introduce the tert-butyl group via nucleophilic substitution or palladium-catalyzed cross-coupling, ensuring anhydrous conditions to prevent hydrolysis .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol for high-purity isolates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. For example, tert-butyl protons appear as a singlet at δ ~1.36 ppm, while pyrimidinone ring protons resonate between δ 8.0–8.3 ppm .

- IR : Detect carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C-Cl vibrations at ~750 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.

- Waste Disposal : Segregate halogenated waste and collaborate with certified waste management services for environmentally safe disposal .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data be resolved?

- Approach :

Validate experimental NMR shifts against density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to identify outliers.

Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and tautomeric equilibria in the pyrimidinone ring .

Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

Q. What strategies enable regioselective functionalization of the pyrimidinone ring for drug-discovery applications?

- Protection/Deprotection : Employ tert-butyl carbamate (Boc) groups to temporarily block reactive sites during derivatization .

- Catalysis : Utilize Pd(PPh₃)₄ or CuI for cross-coupling reactions at the C-4 or C-6 positions, leveraging steric hindrance from the tert-butyl group to direct selectivity .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in SNAr reactions with aryl halides .

Q. How does the tert-butyl group influence the compound’s physicochemical properties and reactivity?

- Steric Effects : The bulky tert-butyl group reduces reactivity at adjacent positions, favoring substitutions at less hindered sites (e.g., C-2 over C-6) .

- Electronic Effects : Electron-donating tert-butyl groups stabilize the pyrimidinone ring via hyperconjugation, altering pKa and solubility profiles .

- Crystallography : X-ray studies reveal that the tert-butyl group induces planar distortion in the pyrimidinone ring, affecting binding affinity in target proteins .

Q. What computational tools predict the compound’s behavior in catalytic systems?

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., kinases) to identify binding pockets and optimize lead compounds .

- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with the pyrimidinone carbonyl group .

- QM/MM Calculations : Combine quantum mechanics and molecular mechanics to study transition states in SNAr reactions .

Data Contradiction Analysis

Q. Conflicting HPLC purity results arise from tautomerism in the pyrimidinone ring. How is this resolved?

- Solution :

Perform pH-dependent HPLC (e.g., pH 2.5 vs. pH 7.0) to stabilize tautomeric forms.

Compare retention times with authentic standards or synthesize a methylated derivative to lock the tautomeric state .

Validate via ¹H NMR in D₂O to observe proton exchange dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.